molecular formula C12H7ClFN3 B8810369 3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8810369
M. Wt: 247.65 g/mol
InChI Key: NZXANMARZPHGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C12H7ClFN3 and its molecular weight is 247.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H7ClFN3/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12/h1-7H

InChI Key

NZXANMARZPHGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexachloroethane (3.47 g, 14.68 mmol) was added portionwise at RT to a stirred mixture of Intermediate 31a (1.95 g, 7.34 mmol), triphenylphosphine (3.85 g, 14.68 mmol), and triethylamine (4.12 mL, 29.36 mmol) in anhydrous THF (60 mL). The reaction mixture was stirred at RT for 3.5 h. The resulting suspension was filtered, washing the solid with Et2O. The filtrate was concentrated in vacuo and the resultant residue purified by FCC using SCX-2 cartridge. The cartridge was washed with MeOH and the product was eluted with 2M NH3 in MeOH to give the title compound (1.81 g, quantitative) as a fawn coloured solid. LCMS (Method 3): Rt 2.96 min, m/z 248 [MH+].
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Intermediate 31a
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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